2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine
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Overview
Description
2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The piperidine ring is then introduced via nucleophilic substitution reactions. The trifluoromethyl group is often added through electrophilic fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with specific binding sites, while the piperidine ring may enhance the compound’s binding affinity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-p-tolyl-methanone
- 2-(4-Benzothiazol-2-yl-piperidin-1-yl)-(4-ethoxy-phenyl)-methanone
Uniqueness
2-(4-Benzothiazol-2-yl-piperidin-1-yl)-5-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
CAS No. |
885458-06-0 |
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Molecular Formula |
C19H18F3N3S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H18F3N3S/c20-19(21,22)13-5-6-16(14(23)11-13)25-9-7-12(8-10-25)18-24-15-3-1-2-4-17(15)26-18/h1-6,11-12H,7-10,23H2 |
InChI Key |
HBCDGEZFXNETDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C4=C(C=C(C=C4)C(F)(F)F)N |
Origin of Product |
United States |
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